Product packaging for 4-methyl-5-phenylpyrimidin-2-amine(Cat. No.:CAS No. 1158949-45-1)

4-methyl-5-phenylpyrimidin-2-amine

Cat. No.: B6151395
CAS No.: 1158949-45-1
M. Wt: 185.22 g/mol
InChI Key: PDHQHWLHHMWGAR-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are of immense importance in chemistry and biology. Among these, the pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, stands out as a cornerstone of heterocyclic chemistry. nih.gov This scaffold is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are integral to the structure of nucleic acids, DNA and RNA. nih.gov

The structural diversity and synthetic tractability of pyrimidine derivatives have made them privileged scaffolds in medicinal chemistry and materials science. nih.gov Their ability to participate in various biological interactions has led to the development of a wide range of therapeutic agents. nih.govchemimpex.com The pyrimidine ring system is a key feature in numerous approved drugs with diverse activities, including anticancer, antiviral, antibacterial, and antihypertensive properties. google.com Furthermore, functionalized pyrimidines are crucial intermediates in the synthesis of more complex fused heterocyclic systems like purines and pteridines. nih.gov They are also investigated for their role in supramolecular chemistry due to their capacity for multiple hydrogen-bonding interactions. nih.gov

Research Trajectory of 2-Aminopyrimidine (B69317) Derivatives

Within the vast family of pyrimidine derivatives, the 2-aminopyrimidine moiety has garnered significant attention from researchers. This particular scaffold, characterized by an amino group at the second position of the pyrimidine ring, is a key pharmacophore in a multitude of biologically active compounds. nih.gov Research into 2-aminopyrimidine derivatives has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net

The versatility of the 2-aminopyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of its biological and physicochemical properties. This has been a major driver of research, with numerous studies focusing on the synthesis of novel derivatives and the exploration of their structure-activity relationships. nih.gov For instance, certain 2-aminopyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov The ongoing challenge of antimicrobial resistance has also fueled research into 2-aminopyrimidines as potential new antimicrobial agents. nih.gov The synthesis of these derivatives is an active area of investigation, with solvent-free and catalyst-free methods being developed for more efficient and environmentally friendly processes. mdpi.com

Overview of 4-Methyl-5-phenylpyrimidin-2-amine as a Research Focus

The compound this compound is a specific isomer within the broader class of substituted 2-aminopyrimidines. Its structure features a pyrimidine ring with an amino group at position 2, a methyl group at position 4, and a phenyl group at position 5.

A comprehensive review of contemporary chemical literature indicates that dedicated research focusing specifically on this compound is limited. While its constituent parts—the 2-aminopyrimidine core, the methyl group, and the phenyl substituent—are common features in many well-studied molecules, this particular arrangement of substituents has not been the subject of extensive investigation.

Interestingly, the related compound 4-methyl-5-phenyl-pyrimidine (lacking the 2-amino group) has been identified as a characteristic impurity in the illicit synthesis of amphetamine via the Leuckart method. unodc.org This suggests that the 4-methyl-5-phenylpyrimidine (B1615610) skeleton can be formed under certain chemical conditions, though it does not provide direct insight into the properties or synthesis of the 2-amino derivative.

Due to the scarcity of experimental data for this compound, its specific chemical and biological properties have not been well characterized. To provide a comparative context, data for the more extensively studied isomer, 4-methyl-6-phenylpyrimidin-2-amine (B98054) , is often referenced in scientific literature. nih.govchemicalbook.com

Lacking experimental data, computational methods can provide predicted values for some of the compound's key properties.

PropertyPredicted Value
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
XlogP 1.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

This data is computationally predicted and has not been experimentally verified.

For comparative purposes, the following table presents experimentally determined data for the related isomer, 4-methyl-6-phenylpyrimidin-2-amine. nih.govchemicalbook.com

PropertyValue
CAS Number 15755-15-4
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Melting Point 172-173 °C
Boiling Point (Predicted) 400.0±48.0 °C
Density (Predicted) 1.159±0.06 g/cm³
pKa (Predicted) 4.27±0.10

This data pertains to the isomer 4-methyl-6-phenylpyrimidin-2-amine and is provided for comparative context. nih.govchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1158949-45-1

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-10(7-13-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)

InChI Key

PDHQHWLHHMWGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC=CC=C2)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 5 Phenylpyrimidin 2 Amine and Its Analogues

Classical Synthesis Approaches

Classical synthesis strategies for pyrimidine (B1678525) derivatives have been well-established, though they sometimes involve long reaction times with variable yields. nih.gov These methods are broadly categorized into the construction of the pyrimidine ring from acyclic precursors and the modification of a pre-existing pyrimidine ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental process in the synthesis of pyrimidine derivatives, typically occurring at the 2, 4, and 6 positions of the pyrimidine ring. slideshare.net This approach involves the replacement of a leaving group on the pyrimidine core with a nucleophile. The efficiency of this method can be low, especially with arylamines, often necessitating a large excess of the nucleophile. nih.gov

The optimization of reaction parameters is crucial for achieving satisfactory yields in nucleophilic substitution reactions on the pyrimidine core. The choice of base, solvent, and temperature can significantly influence the reaction outcome. For instance, in the synthesis of 2,4-diaminopyrimidines, strong bases like sodium ethoxide have been employed, with yields being comparable to conventional methods. nih.gov The reaction temperature is another critical factor, with a range of 180 to 350°C being utilized in certain amination processes. google.com

The selection of an appropriate solvent is also paramount. In the preparation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, various ester solvents such as ethyl acetate (B1210297) and isopropyl acetate have been used in conjunction with a palladium on carbon catalyst. google.com The reaction conditions, including the choice of reducing agent system (e.g., palladium charcoal/ammonium (B1175870) formate, palladium charcoal/formic acid), are tailored to optimize the reduction of a nitro group to an amine on a phenyl ring attached to the pyrimidine core. google.com

Table 1: Optimization of Nucleophilic Substitution Reaction Parameters

Parameter Variation Observation Reference
Base Sodium Ethoxide Used in synthesis of 2,4-diaminopyrimidines, yields comparable to conventional methods. nih.gov
Solvent Ethyl Acetate Used in the reduction of a nitro group in the synthesis of a pyrimidine derivative. google.com
Solvent Isopropyl Acetate Alternative ester solvent for the same reduction reaction. google.com
Temperature 180-350°C Temperature range for amination reactions on pyrimidines. google.com
Catalyst System Palladium charcoal/Ammonium formate Effective for the reduction of a nitro group on a phenyl substituent. google.com
Catalyst System Palladium charcoal/Formic acid An alternative reducing system for the same transformation. google.com

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgslideshare.net A phase-transfer catalyst, often a quaternary ammonium salt, transports an anionic reactant from the aqueous phase into the organic phase, where it can react with an organic substrate. wikipedia.orgcrdeepjournal.org This methodology can lead to increased yields, reduced reaction times, and the elimination of hazardous solvents. crdeepjournal.org

Cyclocondensation Reactions of Chalcone (B49325) Precursors with Guanidine (B92328) Derivatives

A prominent and versatile method for synthesizing 2-aminopyrimidine (B69317) derivatives involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine. nih.govacs.orgaaru.edu.jo Chalcones, which possess an α,β-unsaturated keto functional group, serve as key precursors for the formation of various heterocyclic rings. nih.gov

Guanidine carbonate is a common reagent used in the synthesis of pyrimidines. researchgate.netnih.gov It serves as a source of the N-C-N fragment required for the construction of the pyrimidine ring. nih.gov The reaction of chalcones with guanidine carbonate, typically in the presence of a base like sodium hydroxide (B78521) in ethanol, leads to the formation of the corresponding 2-aminopyrimidine derivatives. nih.gov The reaction conditions often involve refluxing the mixture for several hours. acs.org

Table 2: Cyclocondensation with Guanidine Carbonate

Chalcone Precursor Reaction Conditions Product Reference
1-(4-acetylphenyl)-3-phenylprop-2-en-1-one Guanidine carbonate, NaOH, Ethanol, Reflux 4-(4-methyl-6-phenylpyrimidin-2-yl)phenol nih.govacs.org
Substituted Chalcones Guanidine carbonate, NaOAc, H2O/EtOH, Reflux Substituted Pyrimidines researchgate.net

Guanidine nitrate (B79036) is another guanidine salt that can be employed for the synthesis of 2-aminopyrimidines from chalcone precursors. aaru.edu.jowikipedia.org The reaction is typically carried out in an alcoholic solvent in the presence of a base such as potassium hydroxide. aaru.edu.jo Guanidine nitrate is produced industrially from the reaction of dicyandiamide (B1669379) with ammonium nitrate. wikipedia.orgprepchem.com While guanidine nitrate itself is an energetic material, its use in organic synthesis under controlled conditions is well-established. wikipedia.org

The general procedure involves stirring the chalcone and guanidine nitrate in ethanol, followed by the gradual addition of a base and subsequent heating under reflux. aaru.edu.jo This method has been used to prepare a variety of 2-aminopyrimidine derivatives.

Table 3: Reaction with Guanidine Nitrate

Chalcone Precursor Reaction Conditions Product Reference
Adamantylated Chalcone Guanidine nitrate, KOH, Ethanol, Reflux Adamantylated 2-aminopyrimidine aaru.edu.jo
Generic Chalcone Guanidine nitrate, Base, Alcohol 2-Aminopyrimidine derivative aaru.edu.jo

Cyclization of 1-Phenylbutane-1,3-dione with Guanidine Nitrate

A well-established method for synthesizing 2-aminopyrimidine derivatives involves the cyclocondensation of a β-dicarbonyl compound with guanidine. In the case of 4-methyl-5-phenylpyrimidin-2-amine, the reaction utilizes 1-phenylbutane-1,3-dione and guanidine nitrate.

This reaction is typically carried out in the presence of a base, such as sodium carbonate, and a suitable solvent like acetonitrile. The mechanism involves the nucleophilic addition of guanidine to one of the carbonyl groups of the dione, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. While effective, this method can sometimes result in modest yields. For instance, the reaction of 2-benzoylethynyl-5-phenylpyrrole with guanidine nitrate under similar conditions yielded the corresponding pyrrole–aminopyrimidine in only 11% yield. nih.gov However, optimizing the reaction conditions, such as using a stronger base like potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (110–115 °C), has been shown to significantly improve yields, in some cases up to 91%. nih.gov

The probable mechanism for this transformation involves the initial nucleophilic attack of guanidine on a carbonyl carbon of 1-phenylbutane-1,3-dione. This is followed by an intramolecular condensation, where the amino group of the guanidine moiety attacks the second carbonyl group, leading to a dihydropyrimidine (B8664642) intermediate. The final step is the elimination of a water molecule to afford the aromatic this compound.

Advanced Synthetic Strategies

To overcome the limitations of classical methods and to access a wider diversity of pyrimidine derivatives, advanced synthetic strategies have been developed. These often involve transition metal catalysis and novel intermediates, offering improved efficiency and broader substrate scope.

Copper-Catalyzed C–H Functionalization Approaches for Pyrimidine Derivatives

Copper-catalyzed C–H functionalization has emerged as a powerful and cost-effective tool in organic synthesis. nih.gov This method allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov In the context of pyrimidine synthesis, copper catalysis has been employed in various ways.

One notable approach is the copper-catalyzed [3 + 3] annulation of saturated ketones with amidines. acs.org This method facilitates the synthesis of pyrimidines through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org This strategy allows for the direct use of readily available saturated ketones, representing a significant step forward in efficiency.

Copper catalysts, such as copper(I) and copper(II) salts, are often used in these reactions. nih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired pyrimidine product. For example, the use of a stoichiometric amount of copper(I) has been shown to be crucial for the direct arylation of adenine, a purine (B94841) derivative, suggesting its potential applicability in pyrimidine synthesis. nih.gov

Recent advancements have also highlighted the use of copper-catalyzed reactions for late-stage functionalization of complex molecules, which is particularly valuable in drug discovery. scripps.edu These methods offer the potential to modify existing pyrimidine cores to generate libraries of analogs for biological screening.

Table 1: Examples of Copper-Catalyzed Reactions in Heterocycle Synthesis

CatalystReactantsProduct TypeKey Features
Copper(I)Adenine and Aryl HalidesArylated AdenineStoichiometric copper(I) is key for direct arylation. nih.gov
Copper(II) triflate5-AmidouracilsPyrrolo[3,2-d]pyrimidinesIntramolecular dehydrogenative coupling. nih.gov
Copper catalystSaturated Ketones and AmidinesSubstituted Pyrimidines[3 + 3] annulation via β-C(sp3)–H functionalization. acs.org

Utilization of β-Enaminoamide Intermediates in Pyrimidine Synthesis

β-Enaminoamides are versatile intermediates that can be readily transformed into a variety of heterocyclic systems, including pyrimidines. These intermediates contain both a nucleophilic enamine nitrogen and an electrophilic amide carbonyl group, predisposing them to cyclization reactions.

The synthesis of pyrimidines from β-enaminoamides typically involves reaction with a suitable three-carbon building block. However, a more contemporary approach involves the intramolecular cyclization of appropriately substituted β-enaminoamides. This strategy offers a high degree of control over the final substitution pattern of the pyrimidine ring.

While direct literature on the use of β-enaminoamide intermediates for the specific synthesis of this compound is not prevalent, the general utility of these intermediates in pyrimidine synthesis is well-documented. The pyrimidine de novo synthesis pathway in biological systems, for instance, involves intermediates that share structural similarities with β-enaminoamides, highlighting their fundamental role in forming the pyrimidine core. nih.gov The pathway to UMP, a key pyrimidine nucleotide, proceeds through a series of enzymatic reactions involving carbamoyl (B1232498) phosphate (B84403) and aspartate. nih.govyoutube.com

The chemical synthesis of pyrimidines can mimic these biological pathways, utilizing synthetic analogs of these intermediates to construct the desired heterocyclic framework. The versatility of β-enaminoamides allows for the introduction of various substituents onto the pyrimidine ring, making them valuable precursors for creating diverse libraries of pyrimidine derivatives.

Chemical Reactivity and Derivatization Strategies of 4 Methyl 5 Phenylpyrimidin 2 Amine

Functionalization of the Pyrimidine (B1678525) Core

The pyrimidine ring of 4-methyl-5-phenylpyrimidin-2-amine serves as a versatile platform for a variety of chemical transformations. The inherent reactivity of the ring system, influenced by the electron-donating amino group and the phenyl and methyl substituents, allows for targeted modifications.

One common strategy involves the introduction of substituents at various positions of the pyrimidine ring. For instance, the synthesis of 5-carbamoyl-2-phenylpyrimidine derivatives has been reported as a route to potent inhibitors of phosphodiesterase 4 (PDE4). rsc.org This suggests that the introduction of an amide functionality at the 5-position of the pyrimidine core can significantly influence biological activity.

Furthermore, the amino group at the 2-position is a key site for derivatization. It can undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases, thereby expanding the chemical diversity of the parent molecule.

Modifications of Phenyl Substituents

The phenyl group at the 5-position of the pyrimidine ring presents another key area for derivatization. Modifications to this aromatic ring can significantly impact the steric and electronic properties of the entire molecule, thereby influencing its interaction with biological targets.

Strategies for modifying the phenyl substituent often involve the introduction of various functional groups onto the aromatic ring. These substitutions can range from simple alkyl or halogen groups to more complex moieties. For example, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, a variety of boronic acids were coupled to a pyrimidine scaffold, indicating that diverse substitutions on the phenyl ring are well-tolerated and can modulate inhibitory potency. nih.govacs.org

Synthesis of Pyrimidine Schiff Bases

The formation of Schiff bases from the 2-amino group of the pyrimidine core represents a significant derivatization strategy. This involves the condensation reaction between the primary amine and an aldehyde or ketone, resulting in an imine or azomethine group.

The synthesis of pyrimidine Schiff bases has been explored as a means to generate compounds with a wide range of biological activities. For instance, novel Schiff bases containing a pyrimidine unit have been synthesized by reacting pyrimidine derivatives with various aldehydes. researchgate.net These reactions are typically carried out in a suitable solvent, often with a catalytic amount of acid. researchgate.net

A study on 5-iminomethylpyrimidine derivatives, which are a form of Schiff base, highlighted how different substituents on the aromatic ring attached to the imine group can be introduced. nih.govresearchgate.netnih.gov The synthesis of these compounds often starts with a pyrimidine-5-carbaldehyde (B119791) derivative which is then reacted with a substituted aniline. nih.govresearchgate.net

Exploration of Bioisosteric Replacements (e.g., Triazole Ring Analogs)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic profile of a compound. In the context of this compound derivatives, this can involve replacing parts of the molecule with bioisosteres.

A notable example is the replacement of a phenyl ring with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com Another common bioisosteric replacement is the substitution of a functional group with another that has similar steric and electronic characteristics, such as replacing a methyl group with an amino, hydroxyl, or chloro group. cambridgemedchemconsulting.com

The exploration of triazole ring analogs as bioisosteric replacements for parts of the pyrimidine scaffold has also been investigated. For example, in the synthesis of USP1/UAF1 inhibitors, a tetrazole analogue was obtained by reacting a 4-CN-Ph moiety with sodium azide. acs.org This demonstrates the feasibility of incorporating different heterocyclic rings to modulate the properties of the parent compound. The synthesis of such analogs can sometimes require specific reaction conditions, such as the use of a mixture of methanol (B129727) and DMF with TFA for the formation of a triazole-benzyl amine intermediate. acs.org

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the rational design of more potent and selective derivatives.

Influence of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents play a pivotal role in determining the activity of this compound derivatives. The introduction of different functional groups can alter the molecule's size, shape, and electron distribution, thereby affecting its binding affinity to a biological target.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a 5-methyl group led to a twofold increase in potency, while moving the methyl group to the 6-position resulted in a threefold decrease. acs.org This highlights the sensitivity of activity to the steric bulk and position of substituents.

Furthermore, the electronic properties of substituents on the phenyl ring are critical. In a study of phenethylamine (B48288) derivatives, it was found that the affinity for the 5-HT2A receptor was maintained with alkyl or halogen substituents on the para position of the phenyl ring, whereas it decreased with alkoxy or nitro groups. nih.gov This indicates that both the nature and position of the substituent are key determinants of biological activity.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

Compound Series Substituent at Phenyl Ring Effect on Activity Reference
N-benzyl-2-phenylpyrimidin-4-amines Varied substitutions Modulated inhibitory potency nih.govacs.org
Phenethylamines Alkyl or halogen at para position Maintained affinity for 5-HT2A receptor nih.gov
Phenethylamines Alkoxy or nitro group at para position Decreased affinity for 5-HT2A receptor nih.gov

Positional Effects on Molecular Activity Profiles

The position of substituents on the pyrimidine core and the phenyl ring can have a dramatic impact on the molecular activity profile. Even minor changes in the substitution pattern can lead to significant differences in biological activity.

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a significant drop in potency. acs.org This underscores the importance of the precise placement of substituents for optimal interaction with the target.

Similarly, in a series of pyrazolo[1,5-a]quinazoline derivatives, the position of substituents was found to be a key determinant of their anti-inflammatory activity. nih.gov The replacement of a methylthiopropionate fragment with an ethylthioacetate resulted in a significant increase in activity. nih.gov

The following table summarizes the positional effects observed in different series of pyrimidine derivatives.

Table 2: Influence of Substituent Position on Activity

Compound Series Substituent and Position Observed Effect Reference
N-benzyl-2-phenylpyrimidin-4-amines Methyl group at 5-position Increased potency acs.org
N-benzyl-2-phenylpyrimidin-4-amines Methyl group at 6-position Decreased potency acs.org
Pyrazolo[1,5-a]quinazolines Ethylthioacetate vs. Methylthiopropionate Increased anti-inflammatory activity nih.gov

Spectroscopic and Structural Elucidation of 4 Methyl 5 Phenylpyrimidin 2 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups present in a molecule. In the case of pyrimidine (B1678525) derivatives, characteristic vibrational frequencies can be observed. For instance, in a derivative, ethyl 4-(morpholinoamino)-6-methyl-2-phenylpyrimidine-5-carboxylate, a strong absorption band at 1678 cm⁻¹ is attributed to the C=O stretching vibration, while a broad band at 3319 cm⁻¹ corresponds to the N-H stretching of the amino group mdpi.com. Similarly, for ethyl 4-methyl-6-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrimidine-5-carboxylate, the C-S stretching and C=O stretching vibrations are observed at 651 cm⁻¹ and 1698 cm⁻¹, respectively mdpi.com.

The FT-IR spectra of related pyridine (B92270) derivatives also provide valuable comparative data. For example, the asymmetric and symmetric H-C vibrations of the methyl (CH₃) and methine (CH) groups in some copper complexes with bromomethylpyridine ligands are found in the 3150 to 2850 cm⁻¹ range researchgate.net.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹H-¹³C COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of organic compounds.

¹H NMR: The proton NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in 4-methyl-N-phenylaniline, the aromatic protons appear as multiplets in the range of 6.85-7.20 ppm, while the methyl group protons resonate as a singlet at 2.29 ppm rsc.org. In the case of ethyl 4-(morpholinoamino)-6-methyl-2-phenylpyrimidine-5-carboxylate, the methyl protons of the ethyl group appear as a triplet at 1.44 ppm, the methyl group on the pyrimidine ring as a singlet at 2.77 ppm, and the aromatic protons as a multiplet between 7.47 and 8.44 ppm mdpi.com.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in a molecule. For 4-methyl-N-phenylaniline, the carbon signals appear at specific chemical shifts: 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7, and 20.7 ppm rsc.org. In the spectrum of 2-chloropyridine, all five carbon atoms of the aromatic ring resonate between 120 and 160 ppm youtube.com. Quaternary carbons, such as the one attached to the chlorine atom, often show weaker signals youtube.com. For 4-(4-chlorophenyl)-5-methylpyrimidine, the carbon signals are observed at δ (ppm) 163.83, 158.90, 156.60, 136.17, 135.77, 130.31, 128.76, 128.17, and 17.18 rsc.org.

¹H-¹³C COSY: This two-dimensional NMR technique establishes the correlation between directly bonded protons and carbon atoms, aiding in the definitive assignment of signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For example, the high-resolution mass spectrum (EI) of 4-(4-chlorophenyl)-5-methylpyrimidine shows a molecular ion peak at m/z 204.0450, which is very close to the calculated mass of 204.0454 for C₁₁H₉ClN₂ rsc.org. Electrospray ionization (ESI) is a soft ionization technique often used for analyzing polar and large molecules. The ESI mass spectrum of ethyl 4-(morpholinoamino)-6-methyl-2-phenylpyrimidine-5-carboxylate shows a protonated molecular ion [M+H]⁺ at m/z 302.1482 mdpi.com.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the crystal lattice. For example, 4-methyl-6-phenylpyrimidin-2-amine (B98054) crystallizes in the monoclinic system with the space group P2₁/c nih.govresearchgate.net. Another derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, also crystallizes in the monoclinic system with the space group P2₁/c nih.govcardiff.ac.uk. In contrast, a derivative of 4-methyl-pyridin-2-ylamine crystallizes in the triclinic system with the space group P1̄ researchgate.net. The determination of the crystal system and space group is the first step in solving the crystal structure.

CompoundCrystal SystemSpace GroupReference
4-Methyl-6-phenylpyrimidin-2-amineMonoclinicP2₁/c nih.govresearchgate.net
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamideMonoclinicP2₁/c nih.govcardiff.ac.uk
(4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amineTriclinicP1̄ researchgate.net
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amineMonoclinicNot specified nih.gov

Molecular Conformation and Torsion Angle Analysis

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be described by torsion angles. In 4-methyl-6-phenylpyrimidin-2-amine, there are two independent molecules in the asymmetric unit which differ in the twist between the phenyl and pyrimidine rings. The torsion angles between these rings are 29.9(2)° and 45.1(2)° nih.govresearchgate.net. In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the pyrimidine ring and the three attached benzene (B151609) rings are 12.8(2)°, 12.0(2)°, and 86.1(2)° nih.gov. The conformation of some 5-hydroxymethylpyrimidine derivatives shows the pyrimidine ring to be planar, with the phenyl substituent at the 2-position twisted relative to it by angles ranging from 9.5(2)° to 26.4(2)° mdpi.com. The introduction of substituents can induce steric clashes that lead to a twisted conformation, which may influence the molecule's biological activity cardiff.ac.uk.

CompoundTorsion Angle(s)DescriptionReference
4-Methyl-6-phenylpyrimidin-2-amine29.9(2)°, 45.1(2)°Dihedral angle between phenyl and pyrimidine rings in two independent molecules nih.govresearchgate.net
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine12.8(2)°, 12.0(2)°, 86.1(2)°Dihedral angles between the pyrimidine ring and the three benzene rings nih.gov
5-Hydroxymethyl-2-phenylpyrimidine derivatives9.5(2)° - 26.4(2)°Twist of the phenyl group at the 2-position relative to the pyrimidine ring mdpi.com
6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine66.62(5)°Dihedral angle between the pyrimidyl and phenyl rings nih.gov

Supramolecular Interactions in Crystal Packing (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. In the crystal structure of 4-methyl-6-phenylpyrimidin-2-amine, the packing is dominated by intermolecular N—H···N hydrogen bonds, which link the molecules to form an infinite three-dimensional network nih.govresearchgate.net. Similarly, in 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, molecules are linked by N—H···N hydrogen bonds, forming infinite chains nih.gov.

π-π stacking interactions between aromatic rings also play a significant role in the crystal packing. In 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, slipped π–π stacking is observed between centrosymmetrically related pairs of pyrimidine rings with a centroid–centroid separation of 3.7634(12) Å nih.gov. The interplay of hydrogen bonding and π-π stacking can lead to different polymorphic forms of a compound, as seen in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where one polymorph exhibits both N-H···N hydrogen bonds and aromatic π-π stacking, while the other is linked only by N-H···Cl hydrogen bonds nih.gov. In some derivatives, C—H···π interactions also contribute to the stability of the crystal structure nih.gov.

CompoundSupramolecular InteractionsDescriptionReference
4-Methyl-6-phenylpyrimidin-2-amineN—H···N hydrogen bondsForms an infinite three-dimensional network nih.govresearchgate.net
6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamineN—H···N hydrogen bonds, π–π stackingForms infinite chains and slipped π–π stacking between pyrimidine rings nih.gov
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amineC—H···O and C—H···π hydrogen bonds, intramolecular N—H···N hydrogen bondWeak interactions stabilizing the crystal structure and an intramolecular hydrogen bond determining conformation nih.gov
N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-aminePolymorph Ia: N-H···N hydrogen bonds and π-π stacking; Polymorph Ib: N-H···Cl hydrogen bondsDifferent interaction modes leading to polymorphism nih.gov

Computational Chemistry and Theoretical Studies on 4 Methyl 5 Phenylpyrimidin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-methyl-5-phenylpyrimidin-2-amine, DFT calculations are instrumental in determining its fundamental chemical properties.

Geometry Optimization and Electronic Structure (HOMO-LUMO)

Geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, calculates the most stable three-dimensional conformation of the molecule by finding the minimum energy state. researchgate.net From this optimized structure, key electronic properties are derived.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Table 1: Representative Electronic Properties of a Pyrimidine (B1678525) Derivative Note: Data for an analogous pyrimidine compound, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, calculated via DFT B3LYP/6-311G(d,p) basis set, is presented for illustrative purposes.

ParameterEnergy (eV)Significance
EHOMO-6.2613Electron-donating capability
ELUMO-0.8844Electron-accepting capability
Energy Gap (ΔE)5.3769Chemical reactivity and stability

Source: Adapted from theoretical studies on analogous pyrimidine derivatives. irjweb.com

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them key sites for hydrogen bonding with biological receptors. The amino group would also contribute to the electronic landscape. Such analyses are crucial for understanding how the molecule will orient itself when approaching a protein's binding site. researchgate.netnih.gov

Prediction of Physicochemical Descriptors

Computational methods can predict various physicochemical properties that are essential for evaluating a compound's drug-likeness. These descriptors help in forecasting the pharmacokinetic profile of a molecule. While specific experimental data for this compound is limited, its properties can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular FormulaC₁₁H₁₁N₃Basic elemental composition
Molecular Weight185.23 g/mol Influences absorption and distribution
XLogP32.3A measure of lipophilicity, affecting membrane permeability
Hydrogen Bond Donors1Number of groups that can donate a hydrogen in a hydrogen bond
Hydrogen Bond Acceptors3Number of sites that can accept a hydrogen in a hydrogen bond
Rotatable Bond Count1Indicates molecular flexibility
Topological Polar Surface Area (TPSA)51.9 ŲAffects transport properties and cell permeability

Data sourced from computational predictions.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov This method is invaluable for predicting the binding affinity and interaction patterns of potential drug candidates like this compound with various enzymatic targets.

Kinase Enzyme Interactions (e.g., JAK2, CDK9, PLK4, Axl, Bcr-Abl)

The pyrimidine scaffold is a common feature in many kinase inhibitors. Docking studies on derivatives of this compound have revealed its potential to interact with several important kinases implicated in cancer.

JAK2 (Janus Kinase 2): The JAK2 protein is a critical target in myeloproliferative neoplasms. nih.govacs.org Molecular docking studies of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives show that the pyrimidin-2-amine core is vital for activity. It typically forms key hydrogen bonds with hinge region residues of the JAK2 kinase domain, such as TYR931 and LEU932. nih.govresearchgate.netnih.gov These interactions anchor the inhibitor in the ATP-binding pocket, preventing the enzyme from functioning. nih.govnih.gov

CDK9 (Cyclin-Dependent Kinase 9): CDK9 is involved in regulating transcription, and its inhibition can induce apoptosis in cancer cells. acs.org Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives have explored their selectivity for various CDKs. nih.govdeepdyve.com Docking simulations indicate that the aminopyrimidine scaffold can form crucial hydrogen bonds with the hinge region of CDK9, while substituents can be modified to enhance potency and selectivity over other kinases like CDK2. acs.orgnih.gov

PLK4 (Polo-Like Kinase 4): As a master regulator of centriole duplication, PLK4 is a target in several cancers. nih.gov Novel inhibitors with an aminopyrimidine core have been designed and evaluated. Docking results demonstrate that the aminopyrimidine core consistently forms essential interactions with the hinge region of PLK4, validating its importance as a foundational scaffold for potent inhibitors. nih.gov

Axl (Axl Receptor Tyrosine Kinase): The Axl kinase is a member of the TAM family and is implicated in tumor survival and chemoresistance. researchgate.net Docking studies of various inhibitors, including those with pyrimidine-like structures, into the Axl ATP-binding pocket have been performed to identify key interactions. nih.govmdpi.com These studies often highlight hydrogen bonds with hinge residues and hydrophobic interactions within the binding pocket as being critical for inhibition. researchgate.net

Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). nih.gov While specific docking of this compound is not detailed, related aminopyrimidine-based compounds have been developed as potent Bcr-Abl inhibitors. Docking studies show these compounds occupy the ATP-binding site, suppressing the protein's autophosphorylation and downstream signaling. nih.gov

Table 3: Summary of Predicted Kinase Interactions for Aminopyrimidine Scaffolds

Target KinaseKey Interacting Residues (Example)Type of InteractionReference
JAK2LEU932, GLU930Hydrogen Bonding (Hinge Region) nih.govresearchgate.net
CDK9Cys106Hydrogen Bonding (Hinge Region) acs.org
PLK4Glu96Hydrogen Bonding nih.gov
AxlASP678Salt Bridge / Hydrogen Bonding researchgate.net
Bcr-AblMET318, THR315Hydrogen Bonding (Hinge Region) nih.govnih.gov

Other Enzymatic Targets (e.g., Topoisomerase II DNA Gyrase, Urease)

Topoisomerase II / DNA Gyrase: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer and antibacterial agents. mdpi.comnih.govnih.gov Several studies have investigated pyrimidine derivatives as inhibitors of these enzymes. researchgate.net Molecular docking has shown that pyrimidine-based compounds can bind to the ATP-binding site of DNA gyrase or Topoisomerase II, preventing their catalytic action. als-journal.comresearchgate.netmdpi.comresearchgate.net These interactions often involve key residues and sometimes coordination with magnesium ions in the active site. mdpi.com

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a pathogenic factor in diseases caused by bacteria like Helicobacter pylori. ekb.egmdpi.com While direct docking studies of this compound against urease are not specified, various heterocyclic compounds, including dihydropyrimidine (B8664642) derivatives, have been identified as potent urease inhibitors. ekb.egresearchgate.net Docking simulations of these inhibitors show interactions with the nickel ions in the urease active site and surrounding amino acid residues, providing a basis for designing new inhibitors. researchgate.netnih.govnih.gov

Theoretical Pharmacokinetic Profiling (ADME Prediction Analysis for research purposes)

The evaluation of drug-like properties is a crucial aspect of this theoretical analysis. nih.gov Parameters such as the oil-water partition coefficient (cLogP) and topological polar surface area (TPSA) are key indicators of a compound's potential for good oral bioavailability. nih.gov For a molecule to be considered a viable drug candidate, it should ideally exhibit a balanced profile of these and other physicochemical properties.

Research on various pyrimidine derivatives provides a foundation for understanding the likely ADME characteristics of this compound. For instance, studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have demonstrated that this class of compounds can possess oral bioavailability, indicating that the pyrimidine scaffold is amenable to absorption. nih.gov Furthermore, computational investigations into other substituted pyrimidin-2-amine derivatives have focused on optimizing their ADME profiles to enhance their therapeutic potential. nih.govnih.gov

The following table presents a hypothetical ADME profile for this compound, based on data reported for structurally related compounds found in drug discovery literature. It is important to note that these are predicted values and serve as a guide for research purposes.

Table 1: Predicted ADME Properties of a Representative Pyrimidine Derivative

ADME Property Predicted Value/Classification Significance in Drug Discovery
Absorption
Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests the ability to cross the intestinal epithelial cell barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModeratePredicts the likelihood of the compound entering the central nervous system.
P-glycoprotein (P-gp) SubstrateLikely Non-SubstrateA non-substrate status is often desirable to avoid efflux from target cells.
Plasma Protein BindingHighAffects the free concentration of the drug available to exert its effect.
Metabolism
CYP450 2D6 InhibitionUnlikelyLow potential for drug-drug interactions mediated by this major enzyme.
CYP450 3A4 InhibitionUnlikelyLow potential for drug-drug interactions mediated by this major enzyme.
Excretion
Renal Organic Cation TransporterPossible SubstrateMay indicate a pathway for renal clearance.

Detailed research findings on analogous pyrimidine structures further inform the theoretical pharmacokinetic profile. For example, in a study of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a lead compound demonstrated oral bioavailability, supporting the idea that the core pyrimidine structure does not inherently prevent absorption. nih.gov In silico design of other pyrimidine derivatives has also successfully led to compounds with favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov The metabolic stability of pyrimidine derivatives is another area of focus, with some studies showing excellent plasma stability for certain analogues. nih.gov These findings collectively suggest that this compound would likely be a substrate for further optimization to achieve a desirable pharmacokinetic profile for research applications.

Advanced Applications and Future Research Directions for 4 Methyl 5 Phenylpyrimidin 2 Amine

Coordination Chemistry and Ligand Design

The nitrogen-rich structure of the pyrimidine (B1678525) ring makes 4-methyl-5-phenylpyrimidin-2-amine and its derivatives excellent candidates for ligand design in coordination chemistry. These compounds can coordinate with a variety of metal ions, leading to the formation of metal-organic frameworks (MOFs) and other complex structures. mdpi.comresearchgate.net The interaction between metal ions and these ligands is versatile, allowing for the synthesis of multidimensional systems with properties like magnetism and luminescence. mdpi.com

The structural similarity of pyrimidine derivatives to purines, the building blocks of DNA and RNA, makes them ideal for creating biomimetic models to study metal ion interactions in biological systems. mdpi.com The ability of these ligands to bridge metal centers in various ways is a key feature, enabling the construction of intricate supramolecular assemblies. researchgate.net Research has shown that the coordination of these ligands to metal centers can be fine-tuned by altering substituents on the pyrimidine ring, which influences the electronic and steric properties of the resulting metal complexes.

Table 1: Examples of Pyrimidine Derivatives in Coordination Chemistry

Compound/DerivativeMetal Ion(s)Application/Finding
7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidineCu, Co, Ni, ZnStudied for antiparasitic activity against Leishmania and Trypanosoma cruzi. mdpi.com
1,2,4,5-Tetrazine derivativesVarious transition metalsExhibit electron and charge transfer phenomena, useful for creating materials with interesting electronic and magnetic properties. researchgate.net
2-Phenylpyridine derivativesIridium(III), Platinum(II)Form cyclometalated complexes with high phosphorescence quantum yields for OLEDs.

Photophysical Properties and Material Science Applications

The inherent photophysical properties of the this compound scaffold have garnered significant interest in material science. The pyrimidine core, when appropriately substituted, can give rise to fluorescent compounds. For instance, the combination of highly conjugated or electron-rich aryl substituents with the electron-deficient pyrimidine ring can result in fluorophores with high quantum yields. acs.org

These fluorescent properties are sensitive to the molecular environment, exhibiting solvatochromism (a change in color with solvent polarity) and pH sensitivity. acs.org This responsiveness makes them suitable for use as sensors. For example, some pyrimidine-derived α-amino acids exhibit a "turn-off" fluorescence response in the presence of certain metal cations or upon changes in pH. acs.orgmdpi.com

The crystal structure of related compounds like 4-methyl-6-phenylpyrimidin-2-amine (B98054) reveals intermolecular N—H⋯N hydrogen bonds that create an infinite three-dimensional network, a desirable feature for the design of stable crystalline materials. nih.gov The photophysical properties of pyrimidine derivatives are also being harnessed in the development of organic light-emitting diodes (OLEDs), where they can function as efficient emitters.

Table 2: Photophysical Data for Selected Pyrimidine Derivatives

Compound/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Feature
Pyrimidine-derived α-amino acid 12k ~300Varies with solventNot specifiedFluorescence is "turned off" by acidification. acs.org
6-Aryl-4-amino-pyrimido[4,5-b]indole 2'-deoxyribonucleosidesNot specified335-378Not specifiedUseful as fluorescent probes for DNA-protein binding studies. nih.gov
Bola-type 1,2,3-triazole-based fluorophores~300325-425Not specifiedFluorescence "turn-off" response to nitro-analytes and metal cations. mdpi.com

Agrochemical Potential (e.g., Fungicidal Activity)

The pyrimidine scaffold is a well-established pharmacophore in the development of agrochemicals, particularly fungicides. nih.govresearchgate.net Research has demonstrated that derivatives of this compound exhibit promising antifungal activity against a range of pathogenic fungi. nih.gov

For example, a series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as potential inhibitors of CYP51, a key enzyme in fungal sterol biosynthesis. One compound, C6, showed broad-spectrum antifungal activity against seven common clinical fungal strains, outperforming the first-line drug fluconazole (B54011) in in-vitro tests. nih.gov Further studies on this compound revealed good metabolic stability and low cytotoxicity, suggesting its potential as a lead for developing new antifungal agents. nih.gov The fungicidal activity of related heterocyclic compounds, such as 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one, has also been demonstrated against Cryptococcus neoformans. nih.gov

Development as Research Probes

The fluorescent properties of this compound derivatives make them valuable tools as research probes in molecular biology and biochemistry. Their ability to be incorporated into biomolecules like DNA allows for the study of complex biological processes.

For instance, 6-substituted 4-amino-pyrimido[4,5-b]indole 2'-deoxyribonucleoside triphosphates, which are structurally related to dATP, have been synthesized and shown to be substrates for DNA polymerases. nih.gov These fluorescent nucleotide analogs can be enzymatically incorporated into DNA, creating probes that can report on their local environment. One such derivative, 6-benzofuryl 4-amino-pyrimido[4,5-b]indole nucleotide, demonstrated sensitivity to protein binding, highlighting its potential for studying DNA-protein interactions. nih.gov

Computational Design of Novel Pyrimidine Scaffolds

Computational methods are playing an increasingly important role in the design of novel pyrimidine-based compounds with specific biological activities. Molecular docking and structure-activity relationship (SAR) studies are used to predict how different substitutions on the pyrimidine ring will affect binding to a target protein. nih.govlookchem.com

This "structure-guided design" approach allows for the rational development of more potent and selective inhibitors. For example, in the development of c-Met kinase inhibitors, docking studies showed a common interaction of a lead compound with the ATP-binding site of the enzyme, guiding further optimization. nih.gov Similarly, the design of novel PLK4 inhibitors utilized scaffold hopping and molecular docking to identify compounds with high inhibitory activity. nih.gov

Multi-target Ligand Design Strategies

A growing strategy in drug discovery is the design of ligands that can interact with multiple biological targets simultaneously. This approach can lead to more effective therapies, particularly for complex diseases like cancer. The versatile nature of the pyrimidine scaffold makes it an excellent starting point for developing such multi-target agents. mdpi.com

For example, phenylpyrazolo[3,4-d]pyrimidine-based analogs have been developed as potent anticancer agents that inhibit multiple targets, including EGFR, VEGFR2, and Top-II. mdpi.com This multi-targeting capability can result in synergistic therapeutic effects and may help to overcome drug resistance. The design of these compounds often involves combining the pyrimidine core with other pharmacophores known to interact with specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-5-phenylpyrimidin-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions of substituted pyrimidine precursors under controlled conditions. For example, refluxing intermediates with amines or aryl boronic acids in solvents like 2-methyltetrahydrofuran, followed by purification via column chromatography. Key parameters include temperature control (e.g., 100°C for cross-coupling reactions) and catalyst selection (e.g., Pd(II) acetate for Suzuki-Miyaura coupling). Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy .

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Structural elucidation employs a combination of spectroscopic and crystallographic techniques. NMR (¹H and ¹³C) identifies proton environments and substituent positions. Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, including dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups). For instance, SCXRD analysis of analogous compounds revealed dihedral angles of 12.8°–86.1° between the pyrimidine core and aromatic substituents, influencing molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of pyrimidine derivatives?

  • Methodological Answer : Polymorph characterization requires rigorous crystallographic refinement using software like SHELXL. Discrepancies in hydrogen bonding or dihedral angles between polymorphs (e.g., differences in N—H⋯N bond participation) are resolved by comparing experimental data with density functional theory (DFT) calculations. Graph set analysis of hydrogen-bonding patterns (e.g., C—H⋯O/π interactions) can also explain stability differences between polymorphs .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models are used to predict interactions with biological targets. For example, docking studies of similar pyrimidines into acetylcholinesterase active sites identify critical substituent effects (e.g., methoxyphenyl groups enhancing binding affinity). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions further prioritize derivatives for synthesis .

Q. How do substituent modifications influence the physicochemical properties of this compound?

  • Methodological Answer : Systematic substitution at the 4-, 5-, and 6-positions alters solubility, stability, and intermolecular interactions. Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability, while methyl groups enhance lipophilicity. Comparative studies using HPLC and DSC (Differential Scanning Calorimetry) quantify these effects. For example, 5,6-dimethyl analogs exhibit higher melting points due to enhanced crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.